3-acetyl-1H-indole-5-carboxylic acid
Description
Significance of the Indole (B1671886) Nucleus as a Privileged Pharmacophore in Chemical Biology
The indole nucleus is widely regarded as a "privileged pharmacophore" in the field of chemical biology and medicinal chemistry. This designation stems from its remarkable ability to serve as a versatile scaffold for the design of ligands that can interact with a diverse range of biological targets with high affinity. The structural rigidity and the presence of a hydrogen bond donor (the N-H group) and a rich π-electron system allow indole derivatives to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, van der Waals forces, and π-π stacking.
This versatile binding capability is evidenced by the widespread occurrence of the indole moiety in a multitude of natural products and pharmaceuticals. Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-inflammatory drug indomethacin. The indole scaffold's capacity to mimic the structure of peptides and bind to proteins makes it a valuable starting point for the development of new therapeutic agents. chemijournal.com Researchers have successfully developed indole-based compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.net
Overview of Indole Carboxylic Acid Derivatives in Contemporary Medicinal Chemistry Research
Within the broad class of indole-containing compounds, indole carboxylic acid derivatives have emerged as a particularly fruitful area of investigation in medicinal chemistry. The incorporation of a carboxylic acid group onto the indole scaffold can significantly influence the molecule's physicochemical properties, such as solubility and acidity, and provide an additional point of interaction with biological targets.
The position of the carboxylic acid group on the indole ring, as well as the nature and position of other substituents, allows for the fine-tuning of the molecule's biological activity. For instance, indole-3-acetic acid is a well-known plant hormone (auxin) that plays a crucial role in plant growth and development. beilstein-journals.org In the realm of therapeutic research, various indole carboxylic acid derivatives have been synthesized and evaluated for a range of medicinal applications. Studies have explored their potential as antihypertensive agents, HIV-1 integrase inhibitors, and as antagonists for various receptors. nih.govresearchgate.net The development of these derivatives often involves modifying the core indole carboxylic acid structure to optimize potency, selectivity, and pharmacokinetic properties.
Rationale for Academic Investigation of 3-Acetyl-1H-Indole-5-Carboxylic Acid in Research Contexts
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the well-established importance of its constituent chemical motifs: the 3-acetylindole (B1664109) core and the indole-5-carboxylic acid scaffold.
The 3-acetylindole moiety is a known precursor and key intermediate in the synthesis of a variety of biologically active compounds. researchgate.net The acetyl group at the 3-position provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures. Similarly, the indole-5-carboxylic acid structure is a recognized pharmacophore, with derivatives exhibiting a range of therapeutic activities.
The academic interest in this compound likely stems from its potential as a versatile building block in the synthesis of novel and diverse libraries of indole-based compounds for biological screening. The combination of the reactive 3-acetyl group and the ionizable 5-carboxylic acid group offers multiple avenues for chemical derivatization, enabling the exploration of a broad chemical space in the quest for new drug candidates. The compound serves as a valuable scaffold for structure-activity relationship (SAR) studies, where systematic modifications can be made to understand how different functional groups influence biological activity.
Below is a data table summarizing the basic properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.197 g/mol |
The investigation of such bifunctional indole derivatives is a logical progression in the field of medicinal chemistry, driven by the continuous search for novel molecular scaffolds that can lead to the development of next-generation therapeutics. The synthesis and characterization of compounds like this compound provide the fundamental groundwork for these exploratory research endeavors.
To further illustrate the therapeutic potential of the broader class of substituted indoles, the following table lists some related bioactive indole derivatives and their reported biological activities.
| Compound | Biological Activity |
| Indomethacin | Anti-inflammatory |
| Serotonin | Neurotransmitter |
| Tryptophan | Essential Amino Acid |
| Indole-3-acetic acid | Plant Hormone (Auxin) |
| Arbidol | Antiviral |
The academic pursuit of understanding and synthesizing molecules like this compound is crucial for expanding the toolbox of medicinal chemists and ultimately for the discovery of new and effective treatments for a wide range of diseases.
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-3-2-7(11(14)15)4-8(9)10/h2-5,12H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYLFQCWVDJSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468531 | |
| Record name | 3-acetyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444991-59-7 | |
| Record name | 3-acetyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Acetyl 1h Indole 5 Carboxylic Acid and Analogous Indole Carboxylic Acids
Established Synthetic Pathways for Indole (B1671886) Carboxylic Acid Scaffolds
The construction of the fundamental indole carboxylic acid framework relies on several classic named reactions and standard functional group manipulations. These methods provide the core structure upon which further modifications can be made to achieve the target molecule.
Esterification Reactions of Indole-5-Carboxylic Acid
Esterification is a crucial step in the synthesis of indole carboxylic acids, often employed to protect the carboxylic acid group during subsequent reactions, such as acylation, which might otherwise be complicated by the acidic proton of the carboxyl group. The Fischer esterification is a common and cost-effective method for this purpose. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemguide.co.uk
The general reaction is reversible, and to favor the formation of the ester, the equilibrium is typically shifted towards the products. masterorganicchemistry.com This can be achieved by using a large excess of the alcohol, which acts as both reactant and solvent, or by removing water as it is formed during the reaction. masterorganicchemistry.com
Reaction Scheme:
Reactants: Indole-5-carboxylic acid, an alcohol (e.g., methanol, ethanol)
Catalyst: Strong acid (e.g., H₂SO₄, HCl)
Product: Indole-5-carboxylate ester (e.g., methyl indole-5-carboxylate)
| Reactant | Reagent/Catalyst | Product | Key Feature |
| Indole-5-carboxylic acid | Alcohol (excess), H₂SO₄ | Alkyl indole-5-carboxylate | Protection of the carboxylic acid group |
Friedel-Crafts Acylation Strategies in Indole Synthesis
Friedel-Crafts acylation is a primary method for introducing an acyl group onto an aromatic ring and is particularly effective for the C-3 position of the indole nucleus. organic-chemistry.orgyoutube.com Due to the high electron density at the C-3 position, indoles readily undergo electrophilic substitution. The reaction typically involves an acyl chloride or anhydride (B1165640) as the acylating agent and a Lewis acid catalyst. youtube.com
However, the standard Friedel-Crafts conditions can sometimes lead to polymerization or reaction at the nitrogen atom of the indole ring. To circumvent these issues, milder Lewis acids or alternative procedures are often used. researchgate.net For the synthesis of 3-acetyl-1H-indole-5-carboxylic acid, the acylation is performed on an indole-5-carboxylate ester to prevent interference from the carboxylic acid. The reaction introduces the acetyl group regioselectively at the C-3 position. researchgate.net
Typical Reagents in Friedel-Crafts Acylation:
| Acylating Agent | Catalyst | Substrate | Product |
| Acetic anhydride | Zinc Oxide (ZnO) researchgate.net | Indole | 3-Acetylindole (B1664109) |
| Acetyl chloride | Aluminum chloride (AlCl₃) researchgate.net | 1-(Phenylsulfonyl)indole | 3-Acetyl-1-(phenylsulfonyl)indole |
| Acyl chlorides | Diethylaluminum chloride wordpress.com | Indole | 3-Acylindole |
The resulting 3-acetylindole-5-carboxylate ester can then be hydrolyzed to yield the final carboxylic acid.
Nenitzescu Indole Synthesis Approaches for Substituted Indoles
The Nenitzescu indole synthesis is a powerful method for constructing 5-hydroxyindole (B134679) derivatives. The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine). The mechanism proceeds through a Michael addition followed by a cyclization and elimination sequence.
While this method is highly effective for producing 5-hydroxyindoles, its direct application to the synthesis of this compound is not straightforward as it does not directly yield a carboxylic acid at the 5-position. However, it represents a significant strategy for creating substituted indole cores that could potentially be modified in subsequent steps to achieve the desired functionality. The versatility of the Nenitzescu reaction allows for the synthesis of a wide range of substituted indoles by varying the starting quinone and enamine.
Fischer Indole Synthesis Variations for Indole-Carboxylic Acid Systems
The Fischer indole synthesis is one of the oldest, most reliable, and widely used methods for preparing indoles. byjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone). byjus.comwikipedia.org
The mechanism involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone, followed by cyclization and the elimination of ammonia (B1221849) to form the aromatic indole ring. byjus.comalfa-chemistry.com To synthesize an indole-carboxylic acid system, a substituted phenylhydrazine (B124118) bearing a carboxylic acid group is used as the starting material. For instance, (4-carboxyphenyl)hydrazine can be reacted with a suitable ketone to form an indole with a carboxylic acid group at the 5-position.
Key Components of Fischer Indole Synthesis for Indole-5-Carboxylic Acid:
| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Product Core |
| (4-Carboxyphenyl)hydrazine | Pyruvic acid | Polyphosphoric acid (PPA) | Indole-2,5-dicarboxylic acid |
| (4-Carboxyphenyl)hydrazine | Acetone | Zinc chloride (ZnCl₂) | 2-Methyl-1H-indole-5-carboxylic acid |
This method is highly versatile, allowing for the introduction of various substituents on both the benzene (B151609) and pyrrole (B145914) rings of the indole scaffold. chempedia.info
Advanced and Novel Synthetic Approaches to this compound Derivatives
Modern synthetic chemistry often employs multi-step reaction sequences to build complex molecular architectures with high precision and efficiency. These strategies combine several of the established reactions into a logical pathway to achieve the target molecule.
Multi-step Reaction Sequences for Complex Indole Carboxylic Acid Architectures
A robust and logical multi-step synthesis for this compound combines the principles of indole ring formation, functional group protection, and regioselective functionalization. A representative synthetic pathway is outlined below.
Proposed Synthetic Route:
Indole Scaffold Formation: The synthesis can commence with the formation of the indole-5-carboxylic acid core. The Fischer indole synthesis is a prime candidate for this step, starting from 4-hydrazinobenzoic acid and a suitable carbonyl compound. researchgate.net
Esterification (Protection): The carboxylic acid group of the newly formed indole is protected as an ester (e.g., methyl ester) to prevent it from interfering with the subsequent Friedel-Crafts reaction. This is typically achieved using Fischer esterification conditions (methanol and a strong acid catalyst). masterorganicchemistry.com
Friedel-Crafts Acylation: The methyl indole-5-carboxylate is then subjected to Friedel-Crafts acylation to introduce the acetyl group at the C-3 position. This reaction is carried out using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid. researchgate.net
Hydrolysis (Deprotection): The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically accomplished under basic conditions (e.g., using sodium hydroxide), followed by acidic workup to protonate the carboxylate and yield the final product, this compound. sci-hub.se
This sequential approach ensures that each functional group is introduced with high regioselectivity, leading to an efficient synthesis of the complex target molecule. beilstein-journals.org Such multi-step sequences are fundamental in the synthesis of functionalized indoles for various applications. nih.gov
Electrocatalytic and Transition-Metal Catalyzed Methodologies for Indole Functionalization
The functionalization of the indole scaffold is a cornerstone of synthetic organic chemistry due to the prevalence of this motif in pharmaceuticals, natural products, and materials science. bohrium.comsioc-journal.cn Traditional methods often require harsh conditions, but modern catalysis offers milder and more selective alternatives. rsc.org
Transition-Metal Catalysis: Transition-metal-catalyzed C–H functionalization has become a powerful tool for modifying the indole ring system directly, avoiding the need for pre-functionalized substrates. rsc.org These methods provide efficient pathways for creating carbon-carbon and carbon-heteroatom bonds. rsc.org A wide array of transformations, including arylation, alkenylation, acylation, and amidation, have been developed using various transition-metal catalysts. bohrium.comrsc.org
While the C2 and C3 positions of the indole are inherently more reactive, significant progress has been made in the challenging functionalization of the benzenoid ring at the C4, C5, C6, and C7 positions. acs.org This is often achieved by using a directing group to guide the metal catalyst to a specific C-H bond. For instance, palladium-catalyzed C7-selective arylation has been accomplished using a pyridine (B92270) ligand. acs.org Similarly, domino reactions have been developed; a Pd(II)-catalyst system has been used for the C4-arylation of 3-acetylindoles, which can be followed by an unusual migration of the acetyl group from the C3 to the C2 position. acs.org
| Catalyst System | Position Functionalized | Type of Functionalization | Reference |
| Rh(III) | C2 | Alkenylation | rsc.org |
| Pd(II) | C4 | Arylation | acs.org |
| Pd(II) with Pyridine Ligand | C7 | Arylation | acs.org |
| Copper | C6 | Arylation | acs.org |
Electrocatalytic Methodologies: Electrochemistry has emerged as a sustainable and powerful platform for organic synthesis, using electrons as "green" redox reagents to replace traditional chemical oxidants or reductants. rsc.orgresearchgate.net This approach offers high efficiency and mild reaction conditions. rsc.org Electrocatalytic methods have been successfully applied to the synthesis of indoles and their functionalization. For example, an iodine-mediated electrochemical intramolecular C(sp²)-H amination allows for the synthesis of indoline (B122111) and indole derivatives from 2-vinyl anilines. organic-chemistry.org Furthermore, the merger of electrochemistry with C-H activation presents a promising synthetic tool for forming new C-C and C-X (where X = O, N, halogen) bonds. bohrium.com
Utilization of 3-Acetyl Indole as a Precursor in Bioactive Compound Synthesis
3-Acetyl indole is a key starting material for the synthesis of a multitude of bioactive indole alkaloids, a major class of natural products with diverse pharmaceutical applications. nih.govresearchgate.net Many of these alkaloids possess anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.gov The accessibility and reactivity of the 3-acetyl group make it a versatile handle for constructing more complex molecular architectures.
Several important classes of indole alkaloids are prepared from 3-acetyl indole, including:
(5-Indole)oxazole alkaloids nih.gov
β-Carboline alkaloids nih.govresearchgate.net
Bis-indole alkaloids nih.govresearchgate.net
Chuangxinmycin nih.govresearchgate.net
Meridianins nih.govresearchgate.net
(±) Indolemycin nih.govresearchgate.net
The synthesis of these complex molecules often involves initial transformations of the acetyl group or reactions at other positions of the indole ring, demonstrating the foundational role of 3-acetyl indole in natural product synthesis. nih.gov
| Bioactive Compound Class | Precursor | Reference |
| Meridianine Alkaloids | 3-Acetyl Indole | nih.govresearchgate.net |
| Chuangxinmycin | 3-Acetyl Indole | nih.govresearchgate.net |
| (±) Indolemycin | 3-Acetyl Indole | nih.govresearchgate.net |
| β-Carboline Alkaloids | 3-Acetyl Indole | nih.govresearchgate.net |
Strategies for Derivatization and Structural Diversification of the this compound Framework
The this compound scaffold possesses three primary sites for chemical modification: the carboxylic acid, the acetyl group, and the indole ring itself. This allows for extensive structural diversification to explore structure-activity relationships in medicinal chemistry.
The carboxylic acid group at the C5 position is a versatile functional group that can be readily converted into esters, amides, and other derivatives. sigmaaldrich.com These modifications can significantly impact a molecule's physicochemical properties, such as solubility, and its biological activity.
Amidation: The formation of an amide bond is one of the most fundamental reactions in organic synthesis. lookchemmall.com Direct amidation of carboxylic acids can be achieved using various coupling agents that activate the carboxyl group. A novel one-pot reaction using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst and di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been developed for the efficient N-acylation of less reactive nitrogen-containing heterocycles like indole. asiaresearchnews.com Other reagents, such as those based on boron, have also proven effective for direct amide formation. acs.org These methods provide mild and effective routes to synthesize indole-5-carboxamides. lookchemmall.comasiaresearchnews.com
Esterification: Esterification is another common modification. The Fischer esterification, which involves reacting a carboxylic acid with an excess of alcohol under acidic conditions (e.g., H₂SO₄, TsOH), is a classic and cost-effective method. masterorganicchemistry.com For more sensitive or sterically hindered substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to achieve high yields under mild conditions. organic-chemistry.org
| Reaction | Reagents/Catalysts | Key Features | Reference |
| Amidation | DMAPO, Boc₂O | Efficient for low-reactivity heterocycles | asiaresearchnews.com |
| Amidation | B(OCH₂CF₃)₃ | Boron-mediated, solid-phase workup possible | acs.org |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Classic, cost-effective (Fischer) | masterorganicchemistry.com |
| Esterification | DCC, DMAP | Mild conditions, high yields (Steglich) | organic-chemistry.org |
The acetyl group at the C3 position offers a reactive site for a variety of chemical transformations, enabling the synthesis of diverse analogs.
Condensation Reactions: The methyl group of the acetyl moiety can undergo condensation with aldehydes to form indole-based chalcones, which are intermediates for various biologically active heterocyclic compounds. thepharmajournal.com
Oxidation: The acetyl group can be oxidized to an α-ketoacid derivative. For example, substituted 3-acetyl indoles can be converted into 2-(1H-indol-3-yl)-2-oxoacetic acids using selenium dioxide (SeO₂). researchgate.net
Conversion to Oxime and Rearrangement: The acetyl group can be converted to an oxime, which can then undergo further reactions. For instance, an oxime derived from 3-acetyl indole was used in a multi-step synthesis to produce 3-benzofuranyl indoles via a acs.orgacs.org-rearrangement. mdpi.com
Migration: As noted previously, the acetyl group can migrate from the C3 to the C2 position under certain palladium-catalyzed C4-arylation conditions, providing a route to 2-acetyl-4-arylindoles. acs.org
Introducing substituents onto the indole ring is crucial for fine-tuning the biological activity of indole derivatives. researchgate.nettandfonline.com While electrophilic substitution typically occurs at C3, modern catalytic methods allow for precise functionalization at other positions.
Transition-metal-catalyzed C-H activation is a leading strategy for regioselective functionalization of the indole's benzenoid ring (positions C4-C7). rsc.orgacs.org By selecting the appropriate directing group, catalyst, and ligands, it is possible to introduce aryl, alkyl, and other groups at specific sites. For example, research has demonstrated that substitutions at the C4 position can be unfavorable for certain biological activities, whereas C7 substitution can be highly favorable. nih.gov The ability to selectively functionalize positions C4, C5, C6, and C7 opens up vast possibilities for creating novel analogs of this compound with tailored properties. rsc.orgacs.org
Structure Activity Relationship Sar Studies of 3 Acetyl 1h Indole 5 Carboxylic Acid Derivatives
Correlating Structural Features with Biological Response Potencies
The biological activity of indole (B1671886) carboxylic acid derivatives is intricately linked to their structural features. The core indole scaffold, with its electron-rich pyrrole (B145914) ring fused to a benzene (B151609) ring, provides a versatile template for interaction with various biological targets. nih.gov The potency of these derivatives can be significantly altered by modifying the substituents on the indole ring, the nature and position of the carboxylic acid group, and the acetyl group at the C-3 position.
For instance, in the development of HIV-1 integrase strand transfer inhibitors (INSTIs), indole-2-carboxylic acid was identified as a promising scaffold. rsc.orgnih.gov The inhibitory activity was found to be dependent on the ability of the indole nucleus to chelate with two Mg²⁺ ions in the active site of the integrase. rsc.orgnih.gov Further studies on derivatives revealed that the presence of a free carboxyl group was crucial for this chelation and, consequently, for the biological activity. Esterification of the carboxyl group generally led to a loss of inhibitory activity. nih.gov
Research into dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) also highlights the importance of the carboxylic acid moiety. A series of 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors, with IC₅₀ values in the low micromolar range. nih.gov The most potent compound in this series, 9o-1, demonstrated the significance of the specific substitution pattern in achieving high potency against both enzymes. nih.gov
The following table summarizes the inhibitory activities of selected indole-2-carboxylic acid derivatives against HIV-1 integrase, illustrating the correlation between structural modifications and biological potency.
| Compound | Modification | Target | IC₅₀ (μM) |
| 1 | Parent Indole-2-carboxylic acid | HIV-1 Integrase | >30 |
| 17a | C6-halogenated benzene ring added | HIV-1 Integrase | 3.11 |
| 16h | Esterified carboxyl, other modifications | HIV-1 Integrase | 8.68 |
| 16i | Esterified carboxyl, other modifications | HIV-1 Integrase | 14.65 |
| 16j | Esterified carboxyl, other modifications | HIV-1 Integrase | 9.67 |
This table demonstrates the significant enhancement in activity upon specific substitutions and the general loss of potency with carboxyl group esterification. Data sourced from nih.gov.
Influence of Substituent Position and Nature on Bioactivity
The position and chemical nature of substituents on the indole ring play a critical role in determining the biological activity of 3-acetyl-1H-indole-5-carboxylic acid derivatives. Strategic manipulation of these substituents can lead to significant improvements in potency and selectivity. nih.gov
Studies on various indole derivatives have provided key insights into these relationships:
Substitution at N-1: Methyl substitution at the N-1 position of the indole ring has been shown to dramatically enhance anticancer activity, in some cases by as much as 60-fold compared to the unsubstituted analogue. nih.gov
Substitution on the Benzene Ring: The position of substituents on the carbocyclic part of the indole nucleus is crucial. For a series of CysLT1 antagonists, substitution at position 7 of the indole ring was found to be the most favorable, while substitution at position 4 was the least favorable. researchgate.net Furthermore, fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net In a different study on antiproliferative agents, a 5,7-dichloro derivative showed lower potency than a corresponding 5-chloro derivative, indicating that simply increasing halogenation does not guarantee improved activity. nih.gov
Nature of the Substituent: The electronic properties and size of the substituent are important. For instance, the introduction of a C6 halogenated benzene ring into an indole-2-carboxylic acid scaffold was shown to effectively bind with viral DNA through π–π stacking interactions, significantly enhancing its inhibitory effect on HIV-1 integrase. rsc.orgnih.gov In another example, derivatives with a methoxy (B1213986) group at position 7 of the indole ring exhibited favorable activity as CysLT1 antagonists. researchgate.net The presence of a trifluoromethyl (CF₃) group, a strong electron-withdrawing group, has been associated with high inhibitory action in certain contexts. frontiersin.org
The following table illustrates the impact of substituent position and nature on the inhibitory concentration (GI₅₀) of certain indole-2-carboxamide derivatives against cancer cell lines.
| Compound | Substituents (Position) | GI₅₀ (μM) |
| 5a | Cl (5) | 3.7 |
| 5f | Cl (6) | 1.95 |
| 5d | Cl (5), morpholin-4-yl | 1.05 |
| 5i | Cl (5, 7), morpholin-4-yl | 1.50 |
| 5j | F (5, 7) | 1.20 |
This table highlights how both the position (5 vs. 6) and the type/combination of substituents influence the antiproliferative potency. Data sourced from nih.gov.
Stereochemical Considerations in Indole Carboxylic Acid Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of indole carboxylic acid derivatives. Chiral centers within the molecule can lead to enantiomers (non-superimposable mirror images) that may exhibit significantly different potencies, selectivities, and metabolic profiles.
In the development of STAT3 inhibitors based on a salicylic (B10762653) acid scaffold, which can be considered a related class of aromatic carboxylic acids, stereochemistry played a crucial role. nih.gov When an alanine (B10760859) linker was incorporated into the structure, creating a chiral center, the (R)-enantiomer showed significantly improved inhibitory activity against STAT3 DNA-binding compared to its (S)-counterpart. nih.gov This trend was consistent even when the linker was modified to a proline system. The (R)-proline analogue (5d) was three times more potent than the parent compound, while the (S)-enantiomer (5c) showed lower activity. nih.gov
This differential activity between enantiomers suggests a specific stereochemical requirement for optimal interaction with the biological target. The receptor or enzyme binding pocket is itself chiral, and thus one enantiomer typically fits better than the other, leading to a more favorable binding energy and a stronger biological response.
The following table presents data on the half-maximal inhibitory concentration (IC₅₀) for enantiomers of STAT3 inhibitors, demonstrating the importance of stereochemistry.
| Compound | Configuration | Linker | IC₅₀ (μM) |
| BP-1-102 | - | Glycine | 6.8 |
| 5c | (S) | Proline | 7.2 |
| 5d | (R) | Proline | 2.4 |
This table clearly shows the superior potency of the (R)-enantiomer compared to the (S)-enantiomer in this class of inhibitors. Data sourced from nih.gov.
Molecular Hybridization and Scaffold Hopping Strategies in SAR Elucidation
To explore new chemical space and discover novel bioactive compounds, medicinal chemists often employ strategies like molecular hybridization and scaffold hopping. These approaches are valuable in the SAR elucidation of indole-based structures.
Molecular Hybridization involves combining two or more pharmacophoric units from different bioactive molecules into a single new hybrid compound. The goal is to create a molecule with an enhanced or novel biological activity profile, potentially acting on multiple targets or improving pharmacokinetic properties. For example, hybrid compounds containing both indole and hydantoin (B18101) (imidazolidin-2-one) moieties have been synthesized. nih.gov This strategy brings together the well-documented biological activities of both scaffolds to create novel chemical entities. nih.gov Similarly, indole-chalcone hybrids have been synthesized as anti-microtubule agents, leveraging the known tubulin-targeting activity of chalcones. nih.gov
Scaffold Hopping is the process of replacing the central core (scaffold) of a known active molecule with a structurally different core while maintaining the original biological activity. This is often done to improve properties like patentability, synthetic accessibility, or ADME (absorption, distribution, metabolism, and excretion) profiles. While direct examples involving the this compound core are specific, the principle is widely applied. For instance, researchers might replace the indole core with another bicyclic heterocycle, like an indazole or a benzofuran, to see if the key pharmacophoric features can be maintained on a new scaffold, thus providing deeper insights into the essential structural requirements for activity.
Computational and Theoretical Chemistry Studies of 3 Acetyl 1h Indole 5 Carboxylic Acid
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.
The 5-carboxylic acid group is a key feature that can enhance water solubility and serve as a crucial point for hydrogen bonding or ionic interactions within a protein's active site. Similarly, the acetyl group at the 3-position can influence the molecule's electronic and steric properties, which in turn affects its pharmacokinetic profile and target affinity. In related indole (B1671886) compounds, these functional groups are known to play significant roles in determining the binding orientation and strength. For instance, in studies on other indole-carboxylic acid derivatives, the carboxylic acid moiety has been observed to form key hydrogen bonds with residues such as Arginine and Serine in the active sites of enzymes like TIR1.
Molecular docking simulations on analogous compounds often reveal that the indole ring itself engages in hydrophobic or π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in the binding pocket. The binding affinity, often quantified by a docking score (in kcal/mol), is a sum of these and other interactions, including van der Waals forces. Lower binding energy values typically indicate a more stable ligand-protein complex. walisongo.ac.id
Table 1: Predicted Interaction Profile of 3-Acetyl-1H-Indole-5-Carboxylic Acid Based on Analogous Compounds
| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Indole Ring | π-π stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |
| Carboxylic Acid | Hydrogen Bonding, Ionic | Arg, Lys, Ser, His |
This table is predictive and based on the known interactions of the functional groups present in the molecule.
The identification of key amino acid residues and interaction hotspots is a critical outcome of molecular docking studies. These are regions in the binding site that contribute most significantly to the binding energy. For a molecule like this compound, the carboxylic acid group would be expected to interact with positively charged or polar residues, forming a significant interaction hotspot.
In a hypothetical binding scenario, the nitrogen atom of the indole ring could act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group could act as a hydrogen bond acceptor. The specific residues involved would depend on the unique topology and amino acid composition of the target protein's active site. For example, studies on tricyclic indole acids binding to Mcl-1 have shown that the indole core can orient itself to interact with hydrophobic pockets, while the carboxylic acid group forms crucial interactions with residues like Arginine. These specific interactions are key to the ligand's affinity and selectivity.
Future Perspectives and Emerging Research Directions for 3 Acetyl 1h Indole 5 Carboxylic Acid Research
Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability
The future development and application of 3-acetyl-1H-indole-5-carboxylic acid and its derivatives are intrinsically linked to the availability of efficient, scalable, and environmentally benign synthetic methodologies. While classical methods like the Fischer and Bartoli indole (B1671886) syntheses provide foundational routes, emerging research is likely to focus on more advanced and sustainable approaches.
Modern synthetic strategies that are poised to impact the synthesis of polysubstituted indoles include:
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater scalability. The application of flow chemistry to indole synthesis has already demonstrated its potential for producing indole derivatives with high purity and in significant quantities. Future work could focus on developing a continuous flow process specifically for this compound, potentially integrating multiple reaction steps into a single, streamlined operation.
Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic route design. For indole synthesis, this translates to the use of greener solvents (e.g., water, ethanol), catalyst-free reactions, and energy-efficient methods like microwave-assisted synthesis. Multicomponent reactions (MCRs) are particularly attractive as they offer high atom economy by combining three or more reactants in a single step to form a complex product, thereby reducing waste and simplifying purification processes.
Catalytic C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. Research into the selective C-H acylation and carboxylation of the indole core could provide more direct and efficient routes to this compound and its analogs.
| Synthetic Approach | Key Advantages | Potential for this compound |
| Flow Chemistry | Scalability, safety, process control | Development of a continuous, multi-step synthesis for on-demand production. |
| Green Chemistry | Reduced waste, energy efficiency, use of benign reagents | Catalyst-free multicomponent reactions to assemble the core structure in a single step. |
| C-H Functionalization | Atom economy, step efficiency | Direct and regioselective introduction of the acetyl and carboxyl groups onto an indole scaffold. |
Discovery of Undiscovered Biological Targets and Mechanisms Underlying Indole Carboxylic Acid Bioactivities
The indole-5-carboxylic acid scaffold is a recurring motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities. While research has identified several targets, the full therapeutic potential of this class of compounds, and specifically of this compound, remains largely unexplored.
Future research in this area will likely focus on:
Systematic Target Identification: High-throughput screening (HTS) of this compound and its derivatives against large panels of biological targets (e.g., enzymes, receptors, ion channels) will be crucial for identifying novel activities. This unbiased approach can uncover unexpected therapeutic opportunities.
Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be essential to understand how these compounds exert their effects at the molecular and cellular levels. This includes identifying direct binding partners, elucidating downstream signaling pathways, and understanding the structural basis of interaction.
Exploration of New Therapeutic Areas: Based on the known activities of related indole carboxylic acids, promising areas for investigation include oncology, infectious diseases, and inflammatory disorders. For instance, indole-2-carboxylic acid derivatives have shown promise as inhibitors of HIV-1 integrase and as dual inhibitors of IDO1/TDO, both of which are important targets in virology and oncology, respectively. Similarly, 5-hydroxyindole-3-carboxylic acid derivatives have been investigated as potential anti-breast cancer agents.
| Known Bioactivity of Related Indole Carboxylic Acids | Potential Therapeutic Area for this compound Derivatives |
| HIV-1 Integrase Inhibition | Antiviral Therapy |
| IDO1/TDO Inhibition | Immuno-oncology |
| Anti-proliferative Effects | Cancer Treatment |
| Antimicrobial and Antioxidant Properties | Infectious Diseases and Inflammatory Conditions |
Development of Advanced Computational Models for Rational Design and Lead Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these approaches can accelerate the design and optimization of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Key computational strategies that will drive future research include:
Molecular Docking and Virtual Screening: If a biological target for this compound is identified, molecular docking simulations can be used to predict its binding mode and affinity. This information can then be used to virtually screen large compound libraries to identify new potential inhibitors or modulators.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of this compound derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the role of conformational changes in binding.
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The discovery of new derivatives of this compound with novel or improved properties can be significantly accelerated by the integration of combinatorial chemistry and high-throughput screening (HTS).
Future research in this direction will likely involve:
Combinatorial Library Synthesis: The development of a robust and versatile synthetic route to the this compound scaffold will enable the creation of large combinatorial libraries. By systematically varying the substituents at different positions of the indole ring, a diverse collection of derivatives can be generated.
High-Throughput Screening (HTS): These libraries can then be screened against a wide range of biological targets using automated HTS platforms. This will allow for the rapid identification of "hit" compounds with desired biological activities.
Hit-to-Lead Optimization: The initial hits from HTS campaigns will serve as starting points for further medicinal chemistry efforts. Structure-activity relationship (SAR) studies will be conducted to optimize the potency, selectivity, and drug-like properties of these hits, ultimately leading to the development of lead compounds.
Design of Multi-Targeting Agents and Functional Probes for Complex Biological Systems
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases. The design of multi-targeting agents that can modulate multiple biological targets simultaneously offers a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.
Future research on this compound could explore:
Rational Design of Multi-Target Ligands: By combining the pharmacophoric features of known inhibitors of different targets onto the this compound scaffold, it may be possible to design novel multi-targeting agents. For example, incorporating functionalities known to interact with both a kinase and a protein-protein interaction target could lead to a dual-action anticancer agent.
Development of Functional Probes: The versatile chemical handles of this compound make it an excellent starting point for the development of chemical probes. By attaching fluorescent dyes, affinity tags, or photo-crosslinkers, it is possible to create tools for studying the biological roles of its targets in living systems. These probes can be invaluable for target validation, imaging, and understanding complex biological pathways.
Q & A
Q. What are the standard synthetic routes for preparing 3-acetyl-1H-indole-5-carboxylic acid, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of substituted anilines with acetylating agents or through functionalization of pre-formed indole scaffolds. A common method involves refluxing intermediates (e.g., 3-formyl-indole derivatives) with acetic acid and catalysts under controlled temperatures . Yield optimization requires precise stoichiometric ratios, solvent selection (e.g., DMF or acetic acid), and monitoring reaction times to minimize byproducts like unreacted acetyl groups or decarboxylated derivatives .
Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELXL (for refinement) and Olex2 (for visualization) are used to solve the structure, with attention to hydrogen bonding between the carboxylic acid group and acetyl moiety . Challenges include resolving disorder in the acetyl group or crystallizing hydrated forms .
Q. What strategies are recommended for characterizing the physicochemical properties of this compound when data is scarce?
Key properties (melting point, solubility, logP) can be determined experimentally. Differential Scanning Calorimetry (DSC) measures thermal stability, while HPLC with a C18 column assesses purity. Solubility is tested in buffers (pH 1–13) and organic solvents. Computational tools like COSMO-RS predict logP and solubility profiles .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives be resolved?
Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or solvent-dependent shifts. Advanced 2D NMR techniques (HSQC, HMBC) clarify proton-carbon correlations. Deuterated solvents (DMSO-d6 vs. CDCl3) and variable-temperature NMR can identify dynamic processes . Density Functional Theory (DFT) calculations simulate spectra to match experimental data .
Q. What experimental designs are critical for evaluating the biological activity of this compound in cancer research?
Use cell viability assays (MTT or ATP-based) with controls for cytotoxicity (e.g., healthy cell lines). Dose-response curves (1–100 µM) and IC50 calculations are standard. Mechanistic studies require Western blotting (apoptosis markers like caspase-3) or flow cytometry (cell cycle arrest). Validate target engagement via molecular docking against proteins like EGFR or tubulin .
Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
LC-MS/MS with high-resolution mass spectrometry detects trace impurities. Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines reveal degradation pathways (e.g., hydrolysis of the acetyl group). Process optimization includes pH control (<6 to prevent decarboxylation) and inert atmosphere handling .
Methodological Considerations
Q. What computational tools are effective in predicting the reactivity of this compound in nucleophilic substitutions?
Gaussian or ORCA software with B3LYP/6-31G(d) basis sets model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Molecular Electrostatic Potential (MEP) maps highlight electron-deficient regions (e.g., carbonyl carbons) .
Q. How should researchers address discrepancies in crystallographic data refinement for this compound?
Use twin refinement in SHELXL for twinned crystals and apply restraints for flexible groups (e.g., acetyl). Validate with R-factor convergence (<5% difference between R1 and wR2) and check for overfitting via cross-validation (Free R-factor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
